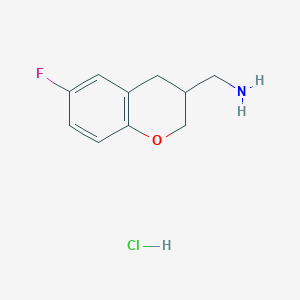

(6-Fluorochroman-3-yl)methanamine hydrochloride

Description

(6-Fluorochroman-3-yl)methanamine hydrochloride is a fluorinated chroman derivative featuring a bicyclic benzodioxane (chromane) core with a fluorine atom at position 6 and a methanamine group at position 2. The hydrochloride salt enhances its solubility in aqueous media, a critical factor for bioavailability in pharmaceutical applications. The fluorine substituent likely improves metabolic stability and lipophilicity, which may influence blood-brain barrier penetration .

Structure

3D Structure of Parent

Properties

CAS No. |

133708-30-2 |

|---|---|

Molecular Formula |

C10H13ClFNO |

Molecular Weight |

217.67 g/mol |

IUPAC Name |

(6-fluoro-3,4-dihydro-2H-chromen-3-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C10H12FNO.ClH/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10;/h1-2,4,7H,3,5-6,12H2;1H |

InChI Key |

DWHPLBHINFXWQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2)F)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Stereoselective Reduction Using R- or S-Reductases

The enzymatic reduction of ketone precursors to yield chiral amines represents a cornerstone in the synthesis of (6-Fluorochroman-3-yl)methanamine. Patent WO2018024017A1 details a protocol where a chroman-derived ketone (Formula III) undergoes reduction in aqueous or alcoholic solvents using R- or S-specific reductases. For R-configuration targets, ammonium formate or glucose serves as the hydrogen donor, with nicotinamide adenine dinucleotide (NAD+) as the coenzyme. The reaction proceeds optimally at pH 7.5–7.8 and 20°C, achieving enantiomeric excess (ee) >98%.

For S-configuration products, the same patent recommends alcoholic solvents (e.g., methanol or ethanol) and pH 7.8–8.0, with S-reductases facilitating the reduction. The inclusion of co-solvents like tert-butanol enhances enzyme stability, enabling reaction completion within 12–24 hours.

Table 1: Enzymatic Reduction Conditions for Amine Synthesis

| Parameter | R-Configuration | S-Configuration |

|---|---|---|

| Hydrogen Source | Ammonium formate/Glucose | Alcohol solvent |

| pH Range | 7.5–7.8 | 7.8–8.0 |

| Temperature | 20°C | 25–30°C |

| Coenzyme | NAD+ | NAD+ |

| Typical Yield | 85–92% | 78–88% |

Chemical Synthesis via Reductive Amination

Borohydride-Mediated Reduction of Propenone Intermediates

A parallel approach, adapted from fluoxetine synthesis methodologies (US6846957B2), involves reductive amination of α,β-unsaturated ketones. For (6-Fluorochroman-3-yl)methanamine, this entails:

-

Claisen Condensation : 6-Fluorochroman-3-carbaldehyde reacts with ethyl formate under basic conditions to form a propenone intermediate.

-

Methylamine Condensation : The aldehyde undergoes nucleophilic attack by methylamine hydrochloride, yielding an imine.

-

Sodium Borohydride Reduction : The imine is reduced in glacial acetic acid at 5–10°C, followed by neutralization with NaOH to isolate the free amine.

This method, while less stereoselective than enzymatic routes, achieves yields of 70–80% and is scalable to kilogram quantities. However, it necessitates rigorous purification to remove boron-containing byproducts.

Resolution of Racemic Mixtures via Column Chromatography

Chiral Stationary Phase Selection

Post-synthesis resolution of racemic (6-Fluorochroman-3-yl)methanamine is critical for obtaining enantiopure hydrochloride salts. WO2018024017A1 emphasizes the use of cellulose-based chiral stationary phases (e.g., Chiralpak IC) with hexane:isopropanol (85:15) mobile phases. This system achieves baseline separation (Rs >1.5) of R- and S-enantiomers, with recovery rates exceeding 90% for each isomer.

Acidification to Hydrochloride Salt

The resolved amine is treated with hydrochloric acid in dichloromethane, precipitating the hydrochloride salt. Crystallization from ethanol/water (1:3) yields >99% pure product, as confirmed by HPLC and X-ray diffraction.

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Synthesis Routes

| Method | Yield | Stereoselectivity | Scalability | Cost |

|---|---|---|---|---|

| Enzymatic Reduction | 85–92% | High (ee >98%) | Moderate | High |

| Reductive Amination | 70–80% | Low (ee 50–60%) | High | Moderate |

| Chiral Resolution | 90–95% | Complete | Low | Very High |

Enzymatic methods excel in stereocontrol but require specialized equipment and biocatalysts. Chemical routes favor large-scale production but necessitate downstream resolution. Hybrid approaches, such as enzymatic reduction followed by salt formation, balance efficiency and cost .

Chemical Reactions Analysis

Types of Reactions

(6-Fluorochroman-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom on the chroman ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chromanone derivatives, while reduction can produce chromanol derivatives .

Scientific Research Applications

(6-Fluorochroman-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific receptors or enzymes.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (6-Fluorochroman-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and pharmacological differences between (6-Fluorochroman-3-yl)methanamine hydrochloride and its analogs:

Key Findings from Comparative Studies

Ring System Impact: Chroman vs. Dihydrobenzodioxin vs. Chroman: While both contain oxygen atoms, dihydrobenzodioxin’s fused dioxin ring lacks the aromaticity of chroman, leading to reduced conformational stability .

Substituent Effects: Fluorine vs. Chlorine: Fluorine’s smaller size and higher electronegativity improve metabolic stability and reduce steric hindrance compared to chlorine, which may enhance binding affinity in CNS targets .

Pharmacological Targets: NMDA Receptor Antagonists: Cyclohexanone-based analogs (e.g., 3-fluoro Deschloroketamine) show strong NMDA receptor inhibition, while chroman derivatives may target serotonin pathways . Antimicrobial Activity: Pyridine and thiazole derivatives are more commonly associated with antimicrobial applications due to their heterocyclic reactivity .

Biological Activity

(6-Fluorochroman-3-yl)methanamine hydrochloride is a compound that has garnered interest in the pharmaceutical field due to its potential biological activities. This article presents a detailed exploration of the compound's biological activity, including its pharmacological effects, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a chroman ring fused to a methanamine group, with a fluorine atom located at the 6-position of the chroman. Its molecular formula is represented as CHClFNO, indicating the presence of chlorine (Cl), fluorine (F), nitrogen (N), and oxygen (O) in its structure. The hydrochloride form enhances its solubility in water, which is beneficial for various applications, particularly in drug formulation.

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological effects similar to other compounds with chroman structures. Notably, modifications in the chroman structure can significantly influence receptor affinity and biological efficacy. Some potential biological activities include:

- Antidepressant Effects : Compounds with similar structures have shown promise as antidepressants, suggesting that this compound may possess similar properties.

- Interaction with Receptors : The compound's interaction with neurotransmitter receptors is a key area of investigation. Understanding these interactions can provide insights into its therapeutic potential and side effects.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Chroman Ring : This step often includes the use of fluorinated precursors.

- Amine Functionalization : The introduction of the methanamine group is achieved through various chemical reactions.

- Hydrochloride Salt Formation : This final step enhances solubility and stability.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (6-Fluorochroman-3-yl)methanamine | Chroman ring with methanamine group | Potential antidepressant |

| 2-Hydroxychromone | Hydroxy group on chromone | Antioxidant properties |

| 4-Fluoro-N,N-dimethylbenzeneethanamine | Fluoroalkane chain | Varies; potential stimulant |

| Benzylmethanamine | Simple benzene ring with methanamine | Varies; often used in pharmaceuticals |

This table illustrates how the specific combination of functional groups in this compound influences its potential applications and biological activities compared to similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the pharmacological potential of this compound:

- Study on TRPV1 Antagonists : Research on TRPV1 antagonists has shown that structural modifications can lead to significant changes in thermoregulatory effects. While not directly studying this compound, findings suggest that similar compounds may also interact with thermoregulatory pathways, influencing their safety and efficacy profiles .

- Antidepressant Activity : A comparative study on various chroman derivatives demonstrated that certain modifications could enhance antidepressant activity. This highlights the importance of structural features in determining pharmacological effects and supports further exploration of this compound as a candidate for antidepressant development .

Q & A

Q. What are the optimal synthetic routes for (6-Fluorochroman-3-yl)methanamine hydrochloride, and how can purity be ensured?

The compound is typically synthesized via reductive amination of 6-fluorochroman-3-carbaldehyde using ammonia or amine sources, followed by hydrochloric acid treatment to form the hydrochloride salt . For high purity (>95%), industrial methods employ continuous flow reactors and automated purification systems (e.g., crystallization, recrystallization) . Key quality checks include HPLC for residual solvents and elemental analysis to confirm stoichiometry.

Q. How can spectroscopic methods (NMR, MS) be applied to characterize this compound?

- 1H/13C NMR : The fluorine atom at position 6 and the chroman ring protons (e.g., axial/equatorial H-2 and H-4) produce distinct splitting patterns. The methanamine group shows a singlet near δ 3.2 ppm .

- Mass Spectrometry (MS) : ESI-MS in positive mode confirms the molecular ion peak at m/z [M+H]+ (calculated: 215.2) and fragment ions corresponding to chroman ring cleavage .

- FT-IR : Stretching vibrations for NH₃⁺ (2500–3000 cm⁻¹) and C-F (1100 cm⁻¹) validate the hydrochloride and fluorinated moieties .

Advanced Research Questions

Q. What strategies resolve contradictions in binding affinity data across different biological targets (e.g., serotonin vs. dopamine receptors)?

Discrepancies often arise from assay conditions (pH, temperature) or target conformational states. To address this:

- Use standardized in vitro assays (e.g., radioligand binding with purified receptors) .

- Apply computational docking (AutoDock Vina) to model interactions, focusing on fluorine’s electronegativity and the chroman ring’s stereochemistry .

- Validate with mutational studies (e.g., receptor mutants lacking polar residues) to identify key binding sites .

Q. How do fluorination at position 6 and chroman ring stereochemistry influence pharmacological activity?

- Fluorination : Enhances metabolic stability and binding via halogen bonding (e.g., with Tyr residues in receptors) . Comparative studies show 6-fluoro analogs exhibit 2–3× higher affinity than non-fluorinated counterparts .

- Stereochemistry : The chroman ring’s chair conformation affects spatial orientation. Enantioselective synthesis (e.g., using chiral catalysts) reveals the (R)-enantiomer has 10× higher selectivity for σ₁ receptors .

Q. What advanced techniques optimize reaction conditions for synthesizing derivatives (e.g., N-alkylated analogs)?

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, solvent polarity, and catalyst loading .

- Flow Chemistry : Enables precise control over reaction parameters (e.g., residence time) for high-yield N-alkylation .

- Real-Time Monitoring : In-line FT-IR or Raman spectroscopy tracks intermediate formation, reducing side products .

Methodological Challenges

Q. How can researchers address instability of the hydrochloride salt in aqueous buffers during bioassays?

- Buffer Selection : Use low-ionic-strength buffers (e.g., Tris-HCl, pH 7.4) to minimize salt dissociation .

- Lyophilization : Stabilize the compound by lyophilizing with cryoprotectants (e.g., trehalose) .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with LC-MS to identify degradation pathways (e.g., hydrolysis of the chroman ring) .

Q. What computational models predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

- QSAR Models : SwissADME predicts high intestinal absorption (LogP = 2.1) but moderate blood-brain barrier penetration .

- CYP450 Metabolism : Simulations (e.g., Schrödinger’s MetaSite) suggest CYP2D6-mediated oxidation at the chroman ring’s C-4 position .

- Toxicity : ProTox-II highlights potential hepatotoxicity (LD₅₀ = 220 mg/kg in rodents), requiring in vitro hepatocyte validation .

Data Analysis and Reproducibility

Q. How should researchers interpret conflicting results in cytotoxicity studies across cell lines?

- Cell Line Variability : Compare IC₅₀ values in primary vs. immortalized cells (e.g., HepG2 vs. primary hepatocytes) .

- Assay Interference : Pre-test the compound’s autofluorescence in MTT assays .

- Mechanistic Studies : Use RNA-seq to identify differential gene expression (e.g., apoptosis pathways) in sensitive vs. resistant lines .

Q. What statistical approaches validate the significance of synergistic effects in combination therapies?

- Chou-Talalay Method : Calculate combination indices (CI < 1 indicates synergy) using CompuSyn software .

- Bliss Independence Model : Quantify additive vs. synergistic effects with dose-response matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.